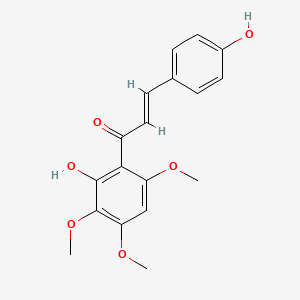

4,2'-Dihydroxy-3',4',6'-trimethoxychalcone

Description

Significance of Chalcone (B49325) Scaffolds in Natural Product Chemistry and Drug Discovery Research

Chalcones are a group of organic compounds that belong to the flavonoid family of secondary metabolites found in plants. mdpi.com Their basic chemical structure consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. analis.com.my This structural framework is a common feature in a variety of natural products and serves as a precursor for the biosynthesis of other flavonoids. researchgate.net

The significance of the chalcone scaffold in natural product chemistry and drug discovery is immense. tandfonline.com These compounds are widely distributed in edible plants, including fruits and vegetables, and have been a subject of interest for their diverse biological activities. mdpi.comnih.gov The simple and versatile chemical structure of chalcones allows for numerous structural modifications, making them an attractive template for medicinal chemists to develop new therapeutic agents. researchgate.net Researchers have synthesized a vast number of chalcone derivatives and have investigated their potential pharmacological applications. researchgate.net

The broad spectrum of biological activities exhibited by chalcones includes anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. core.ac.uk Their ability to interact with various biological targets has established them as a "privileged scaffold" in medicinal chemistry, meaning their molecular framework is frequently found in potent, biologically active compounds. acs.org This has led to extensive research into their mechanisms of action and structure-activity relationships, with the goal of developing novel drugs for a range of diseases. core.ac.uk

Historical Context and Current Research Landscape of 4,2'-Dihydroxy-3',4',6'-trimethoxychalcone and Related Methoxychalcones

The specific compound, this compound, has been isolated from natural sources, most notably the plant Chromolaena odorata. tandfonline.comnih.govspandidos-publications.com This plant is a perennial shrub found in tropical and subtropical regions and has a history of use in traditional medicine for treating wounds and skin infections. researchgate.nettandfonline.com The isolation of this chalcone from a medicinally recognized plant has spurred scientific investigation into its specific properties.

The current research landscape for this compound is primarily focused on its potential as an anti-inflammatory and anticancer agent. nih.govnih.gov Studies have demonstrated its ability to modulate key signaling pathways involved in inflammation and cell proliferation. For instance, research published in 2018 elucidated its anti-inflammatory mechanism, showing that it inhibits the production of pro-inflammatory mediators. tandfonline.comnih.gov Furthermore, a 2014 study reported on its antimitotic activity in breast cancer cells, highlighting its potential in cancer chemotherapy. nih.gov

The presence of multiple methoxy (B1213986) (–OCH₃) and hydroxyl (–OH) groups on the chalcone backbone is a common feature among many biologically active chalcones. ljmu.ac.uk These functional groups are known to influence the molecule's electronic properties, solubility, and ability to interact with biological targets. researchgate.net The research on this compound contributes to the broader understanding of how specific substitution patterns on the chalcone scaffold affect its biological function. The study of related methoxychalcones has also revealed a wide range of activities, including antiproliferative and antimicrobial effects, further underscoring the importance of this class of compounds in drug discovery. nih.gov

Scope and Objectives of Academic Investigations on this compound

Academic investigations into this compound are driven by specific objectives aimed at understanding its therapeutic potential. The primary goals of this research include:

Elucidation of Anti-inflammatory Mechanisms: A key objective is to understand the precise molecular mechanisms through which this chalcone exerts its anti-inflammatory effects. Research has focused on its ability to suppress the activation of nuclear factor-κB (NF-κB) and p38 mitogen-activated protein kinase (MAPK), which are critical pathways in the inflammatory response. tandfonline.comnih.gov Studies aim to detail how the compound interacts with components of these pathways, such as by preventing the degradation of inhibitor κBα (IκBα) and the nuclear translocation of the p65 subunit of NF-κB. nih.gov

Evaluation of Anticancer Activity: Another major focus is to evaluate its potential as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly breast cancer cells (MCF-7). nih.gov The objective is to determine its mechanism of action, which has been identified as the induction of mitotic catastrophe. This involves studying how the compound disrupts microtubule dynamics, leading to the formation of aberrant spindles and mitotic arrest, ultimately causing cell death. nih.gov

Detailed Research Findings

Academic studies have provided specific insights into the biological effects of this compound.

Anti-inflammatory Activity

In a study investigating its effects on lipopolysaccharide (LPS)-activated RAW 264.7 macrophages, the chalcone was found to significantly reduce the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in a dose-dependent manner. tandfonline.com The underlying mechanism was attributed to the suppression of the NF-κB and p38 MAPK signaling pathways. tandfonline.comnih.gov The compound was shown to inhibit the activation of IκB kinase (IKK) α/β, which in turn prevents the degradation of IκBα and the subsequent translocation of the p65 subunit of NF-κB into the nucleus. nih.gov

Anticancer Activity

Research on the MCF-7 breast cancer cell line revealed that this compound acts as an antimitotic agent. nih.gov It was observed to induce the formation of aberrant mitotic spindles and cause cell cycle arrest at the metaphase/anaphase boundary. This was accompanied by the accumulation of mitotic checkpoint proteins Mad2, Bub1, and BubR1. Live-cell imaging demonstrated that the compound led to a prolonged mitotic arrest, which was followed by significant cell death, a process known as mitotic catastrophe. nih.gov

Compound Data

Below are tables detailing the properties of the chemical compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one |

| Molecular Formula | C₁₈H₁₈O₆ |

| Molecular Weight | 330.33 g/mol |

| Appearance | Data not available |

| Natural Source | Chromolaena odorata tandfonline.comnih.govspandidos-publications.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-hydroxyphenyl)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O6/c1-22-14-10-15(23-2)18(24-3)17(21)16(14)13(20)9-6-11-4-7-12(19)8-5-11/h4-10,19,21H,1-3H3/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPONZNQSBPSLY-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1C(=O)C=CC2=CC=C(C=C2)O)O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C(=C1C(=O)/C=C/C2=CC=C(C=C2)O)O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence, Isolation Methodologies, and Biosynthetic Pathways of 4,2 Dihydroxy 3 ,4 ,6 Trimethoxychalcone

Discovery and Isolation Techniques from Botanical Sources (e.g., Chromolaena odorata, Chromolaena tacotana)

The primary natural source of 4,2'-Dihydroxy-3',4',6'-trimethoxychalcone is the plant Chromolaena odorata (L.) R.M.King & H.Rob, where it is often the major chalcone (B49325) present. nih.gov The isolation of this compound, along with related chalcones from the Chromolaena genus, typically involves a series of extraction and chromatographic steps.

The general procedure begins with the collection and processing of plant material, such as the inflorescences or aerial parts. nih.govbohrium.com This material is dried, ground, and subjected to extraction with a solvent. Dichloromethane is a commonly used solvent for extracting chalcones from Chromolaena species. nih.gov Following extraction, the crude extract is concentrated and fractionated using column chromatography. This technique separates compounds based on their polarity.

Further purification is often achieved using more advanced chromatographic methods. High-Performance Liquid Chromatography (HPLC) is a key technique for obtaining the pure compound. nih.govjaveriana.edu.co The structural identity and elucidation of the isolated chalcone are then confirmed through comprehensive spectroscopic analysis, including:

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR experiments are used to determine the carbon-hydrogen framework of the molecule. nih.gov

Mass Spectrometry (MS): High-Resolution Mass Spectrometry provides the exact molecular weight and elemental composition. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV spectroscopy, sometimes with the use of shift reagents, helps to identify the chalcone chromophore and the substitution pattern on the aromatic rings. nih.gov

While this compound is specifically reported from C. odorata, studies on the related species Chromolaena tacotana have led to the isolation of structurally similar chalcones, demonstrating the common phytochemical profile of the genus and the standardized methodologies used for their isolation. nih.govbohrium.commdpi.com

Proposed Biosynthetic Routes and Enzymatic Mechanisms Leading to this compound

Chalcones are synthesized in plants via the phenylpropanoid and polyketide pathways. nih.gov The biosynthesis is a multi-step process involving several key enzymes, with chalcone synthase (CHS) playing a central role. wikipedia.org CHS is a type III polyketide synthase that catalyzes the crucial condensation reaction to form the characteristic C6-C3-C6 chalcone skeleton. nih.govoup.com

The proposed biosynthetic pathway for this compound involves the following key steps:

Formation of the B-Ring Precursor: The pathway starts with the amino acid L-phenylalanine, which is converted into cinnamic acid and then to p-coumaric acid. For this compound, the B-ring is substituted with a hydroxyl group at position 4 and a methoxy (B1213986) group at position 3. This suggests that p-coumaroyl-CoA is likely hydroxylated and then methylated to form a precursor such as feruloyl-CoA or a related activated thioester.

Formation of the A-Ring Precursor: The A-ring is derived from the polyketide pathway. Three molecules of malonyl-CoA, an extender unit, are used in this process. mdpi.com

Condensation by Chalcone Synthase (CHS): The central enzymatic step is catalyzed by CHS (EC 2.3.1.74). nih.gov The enzyme selects a starter molecule, the substituted p-coumaroyl-CoA thioester, and catalyzes its sequential condensation with three molecules of malonyl-CoA. mdpi.comnih.gov This reaction involves a series of decarboxylations, condensations, and finally a cyclization reaction to form the A-ring. nih.govoup.com The reaction is initiated by the transfer of the coumaroyl group to a catalytic cysteine residue in the active site of the CHS enzyme. nih.govnih.gov

Post-CHS Modification: The initial chalcone product formed by CHS is naringenin (B18129) chalcone. To arrive at the final structure of this compound, further enzymatic modifications are required. These modifications include hydroxylation and O-methylation steps, catalyzed by specific hydroxylases and O-methyltransferases, to add the methoxy groups at positions 3', 4', and 6' on the A-ring.

The CHS enzyme functions as a homodimer, with each monomer containing an active site capable of catalyzing the entire reaction sequence. oup.com The active site architecture provides the necessary space to accommodate the growing polyketide chain and guides the cyclization to produce the chalcone scaffold. nih.gov

Chemodiversity and Analogues of this compound from Natural Origin

The basic chalcone framework allows for extensive chemical diversity through variations in the hydroxylation, methoxylation, and prenylation patterns on both aromatic rings. Several analogues of this compound have been isolated from various plant sources, highlighting this natural chemodiversity. The genus Chromolaena is particularly rich in these compounds. nih.govmdpi.com

Below is a table detailing some of the naturally occurring analogues.

| Compound Name | Substitution Pattern | Natural Source(s) | Reference(s) |

| This compound | 4-OH, 3-OCH₃ (Ring B); 2'-OH, 3',4',6'-OCH₃ (Ring A) | Chromolaena odorata | nih.gov |

| 2′,4-Dihydroxy-4′,6′-dimethoxychalcone | 4-OH (Ring B); 2'-OH, 4',6'-OCH₃ (Ring A) | Chromolaena tacotana | bohrium.commdpi.commdpi.com |

| 2′,3,4-Trihydroxy-4′,6′-dimethoxychalcone | 3,4-OH (Ring B); 2'-OH, 4',6'-OCH₃ (Ring A) | Chromolaena tacotana | nih.govjaveriana.edu.co |

| 2′-Hydroxy-2,3,4,4′,6′-pentamethoxychalcone | 2,3,4-OCH₃ (Ring B); 2'-OH, 4',6'-OCH₃ (Ring A) | Piper hispidum | ljmu.ac.uk |

| 3,2′-Dihydroxy-2,4,4′,6′-tetramethoxychalcone | 3-OH, 2,4-OCH₃ (Ring B); 2'-OH, 4',6'-OCH₃ (Ring A) | Piper hispidum | ljmu.ac.uk |

| 2',4'-Dihydroxy-3',5'-dimethyl-6'-methoxychalcone | Unsubstituted (Ring B); 2',4'-OH, 3',5'-CH₃, 6'-OCH₃ (Ring A) | Syzygium balsameum | iomcworld.com |

Synthetic Strategies and Chemical Derivatization of 4,2 Dihydroxy 3 ,4 ,6 Trimethoxychalcone

Established Synthetic Routes for 4,2'-Dihydroxy-3',4',6'-trimethoxychalcone (e.g., Claisen-Schmidt Condensation)

The most common and well-established method for synthesizing chalcones is the Claisen-Schmidt condensation. nih.govnih.gov This reaction involves the base- or acid-catalyzed aldol (B89426) condensation between a substituted acetophenone (B1666503) and a substituted benzaldehyde, followed by dehydration to yield the characteristic α,β-unsaturated ketone structure of the chalcone (B49325). rsc.orgresearchgate.net

In the context of this compound, the synthesis would typically involve the reaction of 2'-hydroxy-4',6'-dimethoxyacetophenone (from the A-ring) and vanillin (4-hydroxy-3-methoxybenzaldehyde) (from the B-ring).

The reaction is generally performed in a polar solvent like ethanol (B145695) or methanol. nih.govnih.gov A strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is added to the reaction mixture at room temperature. nih.govnih.gov The base deprotonates the α-carbon of the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol adduct readily dehydrates to form the stable chalcone product. The reaction mixture is often stirred for an extended period, sometimes overnight, to ensure completion. nih.gov The final product can then be isolated by precipitation and purified by recrystallization. nih.govnih.gov

Table 1: Typical Reaction Parameters for Claisen-Schmidt Condensation

| Parameter | Description | Common Examples |

| A-Ring Precursor | Substituted Acetophenone | 2'-hydroxy-4',6'-dimethoxyacetophenone |

| B-Ring Precursor | Substituted Benzaldehyde | Vanillin (4-hydroxy-3-methoxybenzaldehyde) |

| Catalyst | Base or Acid | NaOH, KOH, AlCl₃, HCl nih.govresearchgate.net |

| Solvent | Polar Protic Solvent | Ethanol, Methanol nih.govnih.gov |

| Temperature | Room Temperature | Ambient |

| Reaction Time | Hours to Days | Typically 12-48 hours researchgate.net |

Development of Novel Synthetic Methodologies for this compound and its Analogues

While the Claisen-Schmidt condensation is robust, research has focused on developing more efficient and environmentally friendly synthetic methods for chalcones. These novel methodologies aim to improve yields, shorten reaction times, and reduce waste. researchgate.net

Key developments include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to just a few minutes while often improving product yields. researchgate.net This method is considered a green chemistry approach due to its energy efficiency.

Solid Acid Catalysts: Heterogeneous catalysts, such as protonated aluminate mesoporous silica (B1680970) (HAlMSN), have been employed to catalyze the Claisen-Schmidt reaction. rsc.orgrsc.org These catalysts offer advantages like high activity, easy separation from the reaction mixture, and the potential for recycling, which simplifies the work-up process and reduces waste. rsc.org They can be used under solvent-free conditions, further enhancing their green credentials. rsc.org

Green Solvents and Micellar Catalysis: To minimize the use of volatile organic compounds, alternative reaction media have been explored. Polyethylene glycol (PEG-400) has been used as a recyclable solvent for chalcone synthesis. researchgate.net Additionally, reactions in aqueous micellar solutions using surfactants like cetyltrimethylammonium bromide (CTAB) or Tween 80 have been shown to be effective, offering good to very good yields for a wide range of chalcones. nih.gov

Other Coupling Reactions: Besides the Claisen-Schmidt condensation, other named reactions are known for preparing chalcones, including the carbonylative Heck coupling reaction and the Suzuki–Miyaura coupling reaction, which offer alternative pathways to the chalcone scaffold. nih.gov

Chemo-Enzymatic Approaches in the Synthesis of this compound Derivatives

Chemo-enzymatic synthesis combines chemical reactions with the high selectivity of biological catalysts (enzymes) to produce complex molecules. This approach is particularly valuable for introducing specific functional groups onto the chalcone scaffold in a regioselective and stereoselective manner, which can be challenging to achieve through purely chemical methods. researchgate.net

For chalcone derivatives, enzymes can be used for modifications such as hydroxylation, methylation, and glycosylation. A notable example is the use of tyrosinase from Bacillus megaterium (BmTYR) to hydroxylate dihydrochalcone (B1670589) precursors. researchgate.net This enzymatic step can introduce hydroxyl groups at specific positions on the aromatic rings. Furthermore, O-methyltransferases (OMTs) can be employed for the selective methylation of hydroxyl groups on the chalcone backbone. researchgate.net These enzymatic transformations are powerful tools for creating novel chalcone derivatives with potentially enhanced or new biological activities. researchgate.net

Rational Design and Synthesis of Structurally Modified this compound Analogues for Advanced Research

The rational design of new molecules involves modifying a known bioactive compound—a lead compound—to enhance its properties or to study its structure-activity relationship (SAR). The 2,4,6-trimethoxy substitution pattern on the A-ring of chalcones, similar to that in the target compound, has been identified as a key feature in some analogues with good anticancer potential. semanticscholar.org

Researchers have systematically designed and synthesized series of chalcone analogues based on this scaffold to explore their therapeutic potential. nih.govnih.gov The design strategy often involves a few key approaches:

Modification of the B-ring: Introducing various substituents (e.g., halogens, methyl, methoxy (B1213986) groups) onto the B-ring to investigate how electronic and steric effects influence biological activity. semanticscholar.org

Scaffold Hopping: Replacing the B-ring benzene (B151609) with other aromatic systems, such as pyridine (B92270), thiophene, furan, or naphthalene, to explore new chemical space and potentially discover analogues with improved activity or different selectivity. semanticscholar.orgnih.gov

Linker and A-ring Modification: While the 2',4',6'-trioxygenated pattern on the A-ring is often kept, modifications to the connecting α,β-unsaturated ketone bridge or the substituents themselves are also explored.

For instance, a study focused on designing derivatives of 1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B13609955) revealed that certain analogues, like (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one, exhibited significantly higher potency against cancer cell lines compared to the reference drug 5-fluorouracil (B62378). semanticscholar.orgnih.gov These studies provide valuable insights into the SAR of this class of compounds and highlight the potential for developing highly active therapeutic candidates through rational design. nih.gov

Table 2: Examples of Rationally Designed 2,4,6-Trimethoxychalcone Analogues and Their Reported Activity

| Compound Name | Modification Strategy | Reported Biological Activity Highlight | Reference |

| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) | Scaffold hopping (Benzene B-ring replaced with bromopyridine) | Potent anticancer activity against HeLa and MCF-7 cells, with IC₅₀ values of 3.204 and 3.849 μM, respectively. | nih.gov |

| (E)-3-(3-nitrophenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | Substitution on B-ring (nitro group) | Noted to have good anticancer ability. | semanticscholar.org |

| 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | Substitution on B-ring (nitro group) | Strong anti-tumor activity against esophageal squamous cell carcinoma cells with IC₅₀ values of 4.97 µM (KYSE-450) and 9.43 µM (Eca-109). | nih.gov |

Biological Activities and Preclinical Efficacy Studies of 4,2 Dihydroxy 3 ,4 ,6 Trimethoxychalcone

Antineoplastic and Antiproliferative Activities

Chalcones have been extensively investigated for their potential as anticancer agents. Research indicates that their efficacy is often linked to the substitution patterns on their aromatic rings, which can influence their interaction with various cellular targets.

In Vitro Cytotoxicity and Cell Viability Studies in Cancer Cell Lines (e.g., MCF-7, A549, HeLa, Hep G2, Colon 205)

The cytotoxic effects of trimethoxychalcone derivatives have been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity. While specific data for 4,2'-Dihydroxy-3',4',6'-trimethoxychalcone is emerging, studies on structurally similar compounds provide valuable insights into its potential efficacy.

For instance, a closely related compound, 2',4'-dihydroxy-4',6'-dimethoxychalcone, exhibited a half-maximal inhibitory concentration (IC50) of 52.5 µM in the MCF-7 breast cancer cell line. nih.gov Another study on (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one, a trimethoxychalcone derivative, showed potent activity against HeLa and MCF-7 cells with IC50 values of 3.204 µM and 3.849 µM, respectively. semanticscholar.org This same compound also demonstrated inhibitory effects on A549 and HepG2 cells. semanticscholar.org

Furthermore, 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone, another similar chalcone (B49325), displayed an IC50 value of 10.05 ± 0.22 µM in HeLa cells. nih.gov In studies involving other trimethoxychalcone analogues, significant anti-proliferation was observed in Hep G2 and Colon 205 cells, with IC50 values ranging between 10 and 20 µM.

Table 1: In Vitro Cytotoxicity of Structurally Similar Chalcone Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2',4'-dihydroxy-4',6'-dimethoxychalcone | MCF-7 | 52.5 nih.gov |

| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | HeLa | 3.204 semanticscholar.org |

| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | MCF-7 | 3.849 semanticscholar.org |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | HeLa | 10.05 nih.gov |

Inhibition of Cell Cycle Progression and Induction of Cell Cycle Arrest (e.g., G0/G1, G2/M phases)

A key mechanism through which chalcones exert their antiproliferative effects is by interfering with the cell cycle, leading to arrest at specific checkpoints. This disruption prevents cancer cells from dividing and proliferating.

Studies on chalcone derivatives have demonstrated their ability to induce cell cycle arrest at both the G0/G1 and G2/M phases. For example, 2',4'-dihydroxy-4',6'-dimethoxy-chalcone has been shown to induce cell cycle arrest in the G0/G1 phase. mdpi.com Similarly, a glycoside derivative of 4-hydroxy-3,3',5-trimethoxychalcone was found to cause cell cycle arrest in the G0/G1 phase in neuroblastoma cells. alliedacademies.org This was associated with a decrease in the protein expression levels of cyclin D, phospho-retinoblastoma protein (Rb), and E2 factor (E2F). alliedacademies.org

Furthermore, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced G1 cell cycle arrest in BEL-7402/5-FU cells through the downregulation of cyclin D1 and CDK4. nih.gov The same compound also led to an increased number of HeLa cells in the G0/G1 phase. nih.govsemanticscholar.org In contrast, other related compounds, such as flavokavains, which include 2′-hydroxy 4,4′,6′-trimethoxychalcone, have been reported to cause G2/M-phase cell cycle arrest in breast cancer cell lines. mdpi.com

Modulation of Angiogenesis and Metastasis in Preclinical Models

Angiogenesis, the formation of new blood vessels, and metastasis, the spread of cancer cells to distant sites, are critical processes in tumor growth and progression. Several chalcone derivatives have shown promise in inhibiting these phenomena.

Preclinical studies on novel hetero-aromatic chalcone hybrids have demonstrated their ability to inhibit HUVEC tube formation, migration, and invasion in vitro. nih.gov In vivo assays using zebrafish embryos also showed that these compounds could effectively disrupt angiogenesis. nih.gov Furthermore, treatment with these chalcone hybrids significantly reduced MCF-7 cell metastasis in a zebrafish xenograft model. nih.gov While these studies did not specifically use this compound, they highlight the potential of the broader chalcone class to interfere with these key cancer progression pathways. The anti-metastatic potential of some trimethoxychalcone derivatives has also been observed in HeLa and MCF-7 cells. semanticscholar.org

In Vivo Antitumor Efficacy in Murine Xenograft and Syngeneic Models

The antitumor effects of chalcone derivatives have been validated in in vivo animal models. A study on 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone, a compound structurally similar to the subject of this article, demonstrated significant in vivo antitumor activity. nih.govnih.gov In a solid human tumor xenograft mouse model using human liver cancer SMMC-7721 cells, the average tumor weight in the control group was 1.42 g, while in mice treated with the chalcone derivative, the average tumor weight was significantly reduced to 0.59 g. nih.govnih.gov

Another study involving a dihydrochalcone (B1670589) derivative, 2',6'-dihydroxy-3',4'-dimethoxydihydrochalcone, in a zebrafish larval xenograft model showed that co-administration with chemotherapy significantly inhibited tumor growth. nih.gov These findings underscore the potential of chalcone compounds in suppressing tumor growth in a living organism.

Anti-inflammatory and Immunomodulatory Potential

Chronic inflammation is a known driver of many diseases, including cancer. Chalcones have demonstrated significant anti-inflammatory properties, suggesting a role in modulating the tumor microenvironment and other inflammatory conditions.

Inhibition of Inflammatory Mediators (e.g., COX, LOX, Prostaglandin E2, Nitric Oxide)

The anti-inflammatory effects of chalcones are often attributed to their ability to inhibit key inflammatory enzymes and mediators. nih.gov Both natural and synthetic chalcones are known to inhibit cyclooxygenase (COX), prostaglandin E2 (PGE2), and inducible nitric oxide synthase (iNOS). nih.govresearchgate.net

Butein, a tetrahydroxychalcone, has been shown to have potential as a COX-2 inhibitor, demonstrating a concentration-dependent inhibitory activity on PGE2 production. sciforum.netsemanticscholar.org Studies on synthetic 2'-hydroxychalcone derivatives have also revealed their potent ability to suppress PGE2 production. researchgate.net

Furthermore, various chalcone derivatives have been reported to inhibit iNOS-catalyzed nitric oxide (NO) production in cell cultures. researchgate.net The anti-inflammatory activity of some chalcones is linked to their ability to down-regulate iNOS expression. researchgate.net While direct studies on this compound's effect on these specific mediators are still needed, the existing body of research on related chalcones strongly supports its potential as an anti-inflammatory agent.

Modulation of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6)

Research has demonstrated that this compound, a major chalcone isolated from the plant Chromolaena odorata, possesses significant anti-inflammatory properties by modulating the production of key pro-inflammatory cytokines. In studies utilizing lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells, a standard model for inflammation research, this chalcone effectively suppressed the inflammatory response.

Treatment with this compound led to a dose-dependent reduction in the production of nitric oxide (NO), a key inflammatory mediator. Furthermore, it significantly attenuated the secretion of several crucial pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). The underlying mechanism for this anti-inflammatory activity involves the inhibition of major signaling pathways that regulate the inflammatory gene expression. The compound was found to suppress the nuclear factor-κB (NF-κB) pathway by preventing the activation of the inhibitor κB kinase (IKK) α/β, which in turn blocks the degradation of inhibitor κB (IκB) α and the subsequent translocation of the p65 NF-κB subunit into the nucleus. Additionally, the chalcone markedly repressed the phosphorylation of p38 mitogen-activated protein kinase (MAPK), another critical pathway in the inflammatory response. However, it did not show inhibitory effects on c-Jun N-terminal activated kinases (JNK) or extracellular regulated kinases (ERK). This targeted suppression of the NF-κB and p38 MAPK pathways appears to be the core mechanism for its potent anti-inflammatory effects.

Table 1: Effect of this compound on Pro-inflammatory Mediators

| Mediator | Effect in LPS-Activated Macrophages | Signaling Pathway(s) Inhibited |

|---|---|---|

| Nitric Oxide (NO) | Significantly attenuated production | NF-κB, p38 MAPK |

| TNF-α | Significantly attenuated production | NF-κB, p38 MAPK |

| IL-1β | Significantly attenuated production | NF-κB, p38 MAPK |

| IL-6 | Significantly attenuated production | NF-κB, p38 MAPK |

Data derived from in vitro studies on RAW 264.7 macrophage cells.

In Vivo Anti-inflammatory Effects in Animal Models of Inflammation

Currently, there is a lack of specific published research investigating the in vivo anti-inflammatory effects of this compound in established animal models of inflammation, such as carrageenan-induced paw edema. While related chalcone compounds have been evaluated in such models, demonstrating the potential for this class of molecules, specific data for this particular chalcone is not available in the reviewed scientific literature.

Antioxidant Properties and Reactive Oxygen Species Scavenging

Detailed studies focusing on the antioxidant properties and reactive oxygen species (ROS) scavenging capabilities of this compound are not extensively available in the current scientific literature.

Direct Radical Scavenging Capabilities (e.g., DPPH assay)

Specific data from direct radical scavenging assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, for this compound is not found in the reviewed literature. Chalcones as a chemical class are known to possess antioxidant potential, often evaluated using the DPPH assay which measures a compound's ability to donate an electron or hydrogen to neutralize the stable DPPH radical. However, specific IC50 values or percentage inhibition data for this particular trimethoxy-substituted chalcone have not been reported.

Activation of Endogenous Antioxidant Defense Systems (e.g., Nrf2 pathway)

While the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a known mechanism of action for many chalcones, contributing to cellular protection against oxidative stress, specific research confirming this activity for this compound is not available. The Nrf2-Keap1 signaling pathway is a key regulator of endogenous antioxidant defenses, and its activation by chalcones often leads to the expression of protective genes. However, studies demonstrating the ability of this compound to induce Nrf2 nuclear translocation or upregulate Nrf2-dependent antioxidant enzymes have not been identified in the reviewed literature.

Antimicrobial, Antiviral, and Antiparasitic Activities

Comprehensive screening of this compound for its antimicrobial, antiviral, and antiparasitic activities has not been reported in the available scientific literature.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

There is a lack of specific data on the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacterial strains. While studies have been conducted on chalcones synthesized from the related precursor 2-hydroxy-3,4,6-trimethoxyacetophenone, demonstrating direct antibacterial and resistance-modifying activities, the specific chalcone was not among the derivatives tested. Therefore, no minimum inhibitory concentration (MIC) values or other measures of antibacterial potency are currently available for this compound.

Antifungal and Antiviral Effects

The antifungal properties of chalcones have been a subject of scientific investigation. A study on 2-hydroxy-4,4',6'-trimethoxychalcone, a structurally related compound, demonstrated significant antifungal activity. This chalcone was tested against the spore germination of ten different fungi and was found to inhibit germination at all tested concentrations. The maximum inhibition (over 78%) was observed at a concentration of 2000 ppm against Ustilago cynodontis, Alternaria brassicicola, A. solani, and Aspergillus flavus. Furthermore, this compound effectively reduced the conidial germination of Erysiphe pisi, the fungus responsible for powdery mildew in peas, particularly when applied as a pre-inoculation treatment.

| Fungus Species | Maximum Inhibition of Spore Germination (%) at 2000 ppm |

|---|---|

| Ustilago cynodontis | >78% |

| Alternaria brassicicola | >78% |

| Alternaria solani | >78% |

| Aspergillus flavus | >78% |

Data for 2-hydroxy-4,4',6'-trimethoxychalcone

Antiprotozoal and Antiparasitic Potential (e.g., Leishmania spp., Plasmodium falciparum, Trypanosoma cruzi)

Chalcones are recognized for their potential against a range of protozoan and parasitic organisms.

Leishmania spp. : Research has highlighted the antileishmanial properties of various chalcone derivatives. For example, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone and the novel compound 2,2',4'-trihydroxy-6'-methoxy-3',5'-dimethylchalcone, isolated from Psorothamnus polydenius, have demonstrated leishmanicidal activity against Leishmania donovani with IC50 values of 5.0 µg/mL and 7.5 µg/mL, respectively nih.gov. Furthermore, these compounds significantly reduced the number of infected macrophages (pre-infected with Leishmania mexicana) by at least 96% at a concentration of 12.5 µg/mL without being toxic to the host cells nih.gov.

Plasmodium falciparum : The antiplasmodial activity of chalcones has also been documented. While specific data on this compound is limited, studies on other methoxylated chalcones indicate their potential to inhibit the growth of Plasmodium falciparum. The antiplasmodial action of some chalcones is thought to be due to the inhibition of parasite-induced new permeation pathways in the host erythrocyte membrane.

Trypanosoma cruzi : Several synthetic chalcones have been evaluated for their activity against Trypanosoma cruzi, the causative agent of Chagas disease. Studies on various substituted chalcones have shown a concentration-dependent inhibition of the in vitro growth of T. cruzi epimastigotes without significant toxicity to host macrophages. The position of substituent groups on the chalcone scaffold appears to be critical for their trypanocidal activity.

| Compound | Organism | Activity (IC50) |

| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone | Leishmania donovani | 5.0 µg/mL |

| 2,2',4'-trihydroxy-6'-methoxy-3',5'-dimethylchalcone | Leishmania donovani | 7.5 µg/mL |

| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone | Trypanosoma brucei | 6.3 µg/mL |

| 2,2',4'-trihydroxy-6'-methoxy-3',5'-dimethylchalcone | Trypanosoma brucei | 6.8 µg/mL |

| Data from a study on chalcones from Psorothamnus polydenius nih.gov |

Neuropharmacological Activities

The neuropharmacological potential of chalcones, including neuroprotective effects, is an emerging area of research.

While direct studies on this compound are limited, research on related compounds suggests a potential for neuroprotection. For instance, 2',3'-dihydroxy-4',6'-dimethoxychalcone (DDC), isolated from green perilla leaves, has been shown to protect against glutamate-induced neurotoxicity in primary cortical cultures nih.gov. This protective effect is thought to be mediated through the activation of the Nrf2-ARE (nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway in astrocytes, leading to an increased release of reduced glutathione (B108866) (GSH), which in turn protects neurons nih.gov. Another study on 2,2',5'-trihydroxychalcone demonstrated its ability to inhibit apoptosis in stimulated primary rat neuronal cultures, likely through an anti-inflammatory effect on microglial cells dntb.gov.ua.

The chalcone scaffold is being explored for its potential to modulate neurotransmitter systems, which could be beneficial in the context of neurodegenerative diseases. Some chalcone derivatives have been investigated as inhibitors of monoamine oxidase (MAO), an enzyme involved in the degradation of neurotransmitters like dopamine and serotonin. The ability of chalcones to cross the blood-brain barrier, due to their lipophilic nature, makes them attractive candidates for CNS drug development. However, specific research on the effects of this compound on neurotransmitter systems has not been identified in the reviewed literature.

Metabolic Regulation and Anti-diabetic Activities

Chalcones have demonstrated potential in the regulation of metabolic processes, with some exhibiting anti-diabetic properties.

Specific studies on this compound in this area are not available. However, research on the closely related compound 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) has shown promising results. DMC was found to promote glucose uptake in differentiated 3T3-L1 adipocytes nih.gov. Furthermore, in a study with an obese mouse model, DMC was shown to improve glucose tolerance by acting as a potent activator of AMP-activated protein kinase (AMPK) nih.gov. AMPK is a key regulator of cellular energy homeostasis, and its activation can lead to increased glucose uptake and fatty acid oxidation. Another study on trans-chalcone, the parent compound of the chalcone family, demonstrated that it enhances insulin sensitivity, at least in part, through the miR-34a/SIRT1 pathway in the liver nih.gov. These findings suggest that chalcones, as a class of compounds, have the potential to modulate glucose metabolism and improve insulin sensitivity.

| Compound | Effect | Model |

| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | Promoted glucose uptake | 3T3-L1 adipocytes |

| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | Improved glucose tolerance | Obese mouse model |

| trans-chalcone | Enhanced insulin sensitivity | Healthy rats |

Inhibition of Carbohydrate-Metabolizing Enzymes (e.g., α-amylase, α-glucosidase)researchgate.net

The inhibition of carbohydrate-metabolizing enzymes, such as α-amylase and α-glucosidase, is a critical therapeutic strategy for managing postprandial hyperglycemia, a key factor in type 2 diabetes. nih.govnih.gov These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the digestive tract. nih.gov By impeding their function, the rate of glucose absorption is slowed, leading to a more gradual increase in blood glucose levels after a meal. nih.gov

Chalcones, a class of compounds to which this compound belongs, have garnered significant interest for their potential to inhibit these enzymes. Various studies have demonstrated the potent α-amylase and α-glucosidase inhibitory activities of numerous chalcone derivatives. However, a thorough review of the scientific literature reveals a lack of specific preclinical studies investigating the inhibitory effects of this compound on α-amylase and α-glucosidase.

Consequently, there is no available data to report on the specific research findings or to generate a data table on the inhibitory activity of this compound against these carbohydrate-metabolizing enzymes. Further research is necessary to elucidate the potential of this specific chalcone derivative as an inhibitor of α-amylase and α-glucosidase and to understand its potential role in the management of conditions associated with excessive carbohydrate digestion.

Mechanisms of Action and Molecular Interactions of 4,2 Dihydroxy 3 ,4 ,6 Trimethoxychalcone

Identification of Molecular Targets and Binding Affinities

This chalcone (B49325) derivative has been shown to interact with several molecular targets, demonstrating a range of binding affinities and inhibitory activities.

Studies have demonstrated that 4,2'-Dihydroxy-3',4',6'-trimethoxychalcone, isolated from Chromolaena odorata, exerts anti-inflammatory effects by inhibiting key signaling enzymes. acs.org Specifically, it has been shown to inhibit the phosphorylation of p38 mitogen-activated protein kinase (MAPK) in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages. acs.org The MAPK family of kinases is crucial in mediating inflammatory responses.

While direct inhibitory concentration (IC50) values for this specific chalcone on many enzymes are not extensively documented in the available literature, the broader class of chalcones is well-known for enzyme modulation. For instance, various chalcone derivatives have shown the ability to inhibit cyclooxygenase (COX) enzymes. nih.govresearchgate.net Some synthetic chalcones exhibit selective inhibition towards COX-2, while others inhibit both COX-1 and COX-2. nih.gov For example, a heterocyclic chalcone derived from a related acetophenone (B1666503) showed a high affinity for the COX-1 enzyme in molecular docking simulations. nih.gov This suggests that the core chalcone structure is a viable scaffold for developing enzyme inhibitors.

Table 1: COX Inhibition by Chalcone Derivatives

| Compound/Derivative | Target Enzyme | Activity | IC50 Value | Reference |

| Chalcone Derivatives | COX-1, COX-2 | Inhibition | Varies (µM range) | nih.gov |

| Heterocyclic Chalcone | COX-1 | High Affinity (Docking) | N/A | nih.gov |

The interaction of chalcones with various receptors is a key aspect of their biological activity. In silico studies have explored the binding of chalcone derivatives to the human estrogen receptor alpha (ERα), a critical target in breast cancer. researchgate.net These studies indicate that hydroxyl and methoxy (B1213986) groups on the chalcone scaffold can form hydrogen bonds with key amino acid residues like GLU353 and Arg394 in the receptor's binding site. researchgate.net Although direct binding affinity data for this compound with ERα is not specified, related chalcones have been shown to bind to ERα with varying affinities. ljmu.ac.uk

Furthermore, this compound has been identified as an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway in macrophages stimulated with lipopolysaccharide (LPS). acs.org LPS is a component of the outer membrane of Gram-negative bacteria and is recognized by the Toll-like receptor 4 (TLR4) in complex with myeloid differentiation factor 2 (MD-2). This inhibition of the LPS-induced NF-κB pathway suggests a modulatory effect on the TLR4/MD-2 receptor complex signaling. acs.org

The ability of chalcones to interfere with protein-protein interactions is an emerging area of research. For example, a related compound, 2',3'-Dihydroxy-4',6'-dimethoxychalcone, has been shown to inhibit the fibrillization and aggregation of the Amyloid β-protein (Aβ42). medchemexpress.com This action is crucial in the context of Alzheimer's disease, where Aβ aggregation is a key pathological event. While specific studies on the effect of this compound on protein-protein interactions are limited, the potential for this class of compounds to modulate such interactions is significant.

Elucidation of Cellular Signaling Pathways Affected by this compound

This chalcone influences several fundamental cellular signaling pathways, most notably those involved in programmed cell death, such as apoptosis and autophagy.

Research on related chalcone compounds provides strong evidence for their role in inducing apoptosis. For instance, 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone, a structurally similar molecule, has been shown to trigger the intrinsic pathway of apoptosis in breast cancer cells. mdpi.comnih.gov This process involves altering the mitochondrial outer membrane potential and modulating the levels of Bcl-2 family proteins. mdpi.com Specifically, treatment with this related chalcone led to a decrease in the anti-apoptotic proteins Mcl-1, Bcl-2, and Bcl-XL, and an increase in the pro-apoptotic proteins Bax and Bim. mdpi.com The ratio of Bax to Bcl-2 is a critical determinant for initiating the mitochondrial apoptotic cascade. nih.govnchu.edu.tw

The activation of caspases, a family of proteases that execute apoptosis, is a hallmark of this process. ijper.org Both natural and synthetic chalcones have been reported to induce apoptosis through the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3). nih.govresearchgate.net The activation of caspase-3 leads to the cleavage of various cellular substrates, including poly (ADP-ribose) polymerase (PARP), which ultimately results in DNA fragmentation and cell death. nchu.edu.tw While direct studies on this compound are needed, the activities of its analogues strongly suggest its involvement in these apoptotic mechanisms.

Table 2: Modulation of Apoptotic Proteins by a Related Chalcone (2′,4-dihydroxy-4′,6′-dimethoxy-chalcone)

| Protein Family | Protein | Effect | Pathway | Reference |

| Bcl-2 Family (Anti-apoptotic) | Mcl-1 | Decreased | Intrinsic Apoptosis | mdpi.com |

| Bcl-2 Family (Anti-apoptotic) | Bcl-2 | Decreased | Intrinsic Apoptosis | mdpi.com |

| Bcl-2 Family (Anti-apoptotic) | Bcl-XL | Decreased | Intrinsic Apoptosis | mdpi.com |

| Bcl-2 Family (Pro-apoptotic) | Bax | Increased | Intrinsic Apoptosis | mdpi.com |

| Bcl-2 Family (Pro-apoptotic) | Bim | Increased | Intrinsic Apoptosis | mdpi.com |

Cell Cycle Checkpoint Control and Regulation of Cyclins/CDKs

While direct studies on this compound's effect on cell cycle checkpoints are limited, research on structurally analogous chalcones provides significant insights into the potential mechanisms of this class of compounds. Many chalcone derivatives have been shown to induce cell cycle arrest, primarily at the G0/G1 or G2/M phases, by modulating the expression and activity of key cell cycle regulatory proteins, namely cyclins and cyclin-dependent kinases (CDKs). plos.orgmdpi.comnih.govalliedacademies.org

Cyclin-dependent kinases are crucial for cell cycle progression, and their activity is dependent on binding to their regulatory cyclin partners. mdpi.com The cyclin D/CDK4 complex, for instance, is pivotal for the transition from the G1 to the S phase. plos.org Several chalcones interrupt this process.

G0/G1 Phase Arrest: A synthetic chalcone derivative, 4,3′,4′,5′-tetramethoxychalcone (TMOC), was found to induce G0/G1 cell cycle arrest in human ovarian cancer cells by down-regulating cyclin D1 and CDK4. plos.org This arrest was further associated with the up-regulation of CDK inhibitors (CKIs) such as p16, p21, and p27. plos.org Similarly, 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC) also induces cell cycle arrest in the G0/G1 phase in breast cancer cells. mdpi.com Another related compound, 4'-O-β-d-glucopyranosyl-4-hydroxy-3,3',5-trimethoxychalcone, demonstrated an ability to halt the neuroblastoma cell cycle in the G0/G1 phase by decreasing the protein expression levels of cyclin D. alliedacademies.org

G2/M Phase Arrest: In contrast, other chalcones, such as the synthetic derivative 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), have been observed to cause G2/M phase arrest in esophageal cancer cell lines. nih.gov

These findings highlight a common mechanism for chalcones involving the disruption of the cell cycle through the modulation of cyclin/CDK complexes and their inhibitors.

Table 1: Effects of Chalcone Derivatives on Cell Cycle Regulation This table is interactive. You can sort and filter the data.

| Compound Name | Cell Line | Effect on Cell Cycle | Molecular Target(s) | Reference |

|---|---|---|---|---|

| 4,3′,4′,5′-Tetramethoxychalcone (TMOC) | A2780 (Ovarian Cancer) | G0/G1 Arrest | ↓ Cyclin D1, ↓ CDK4, ↑ p16, ↑ p21, ↑ p27 | plos.org |

| 2′,4-Dihydroxy-4′,6′-dimethoxy-chalcone (DDC) | MCF-7, MDA-MB-231 (Breast Cancer) | G0/G1 Arrest | Not specified | mdpi.com |

| 4'-O-β-d-glucopyranosyl-4-hydroxy-3,3',5-trimethoxychalcone | Neuroblastoma cells | G0/G1 Arrest | ↓ Cyclin D | alliedacademies.org |

Gene Expression Profiling and Epigenetic Modulation (e.g., Nrf2, NF-κB, p38 MAPK, p53)

This compound directly influences key signaling pathways that regulate gene expression, particularly those involved in inflammation and cellular stress responses. Research has specifically elucidated its role in modulating the NF-κB and p38 MAPK pathways. nih.gov The broader class of chalcones is also known to interact with other critical transcription factors like Nrf2 and p53. plos.orgljmu.ac.uk

NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a primary transcription factor complex that governs the expression of pro-inflammatory genes. nih.gov In lipopolysaccharide (LPS)-activated RAW 264.7 macrophages, this compound was shown to significantly inhibit the NF-κB signaling pathway. nih.gov This inhibition was achieved by preventing the activation of the IκB kinase (IKK) complex (IKKα/β), which in turn blocks the degradation of the inhibitor of κB (IκBα) and subsequent translocation of the active p65 NF-κB subunit into the nucleus. nih.gov This action effectively suppresses the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov

p38 MAPK Pathway: Mitogen-activated protein kinases (MAPKs) are critical signaling proteins that respond to extracellular stimuli. The p38 MAPK pathway is particularly involved in inflammation and stress. Studies on this compound revealed that it markedly represses the phosphorylation, and thus activation, of p38 MAPK in macrophages. nih.gov However, it did not show inhibitory effects on other MAPK members like c-Jun N-terminal activated kinases (JNK) or extracellular regulated kinases (ERK). nih.gov The suppression of p38 MAPK activation is a core mechanism contributing to the compound's anti-inflammatory activity. nih.gov

Nrf2 Pathway: Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. ljmu.ac.uk While not studied specifically for this compound, many natural and synthetic chalcones are known activators of the Nrf2 signaling pathway. ljmu.ac.ukresearchgate.net They can enhance the expression of Nrf2-regulated genes, which contain an antioxidant response element (ARE) in their promoter region. ljmu.ac.uk

p53 Pathway: The tumor suppressor protein p53 plays a crucial role in cell cycle arrest and apoptosis. The effects of chalcones on p53 can be context-dependent. For example, the related compound 4,3′,4′,5′-tetramethoxychalcone (TMOC) was found to inhibit the STAT3 signaling pathway and induce the expression of the tumor suppressor PTEN, irrespective of the p53 status of the cancer cells. plos.org

Table 2: Modulation of Gene Expression Pathways by Chalcones This table is interactive. You can sort and filter the data.

| Compound Name | Pathway | Effect | Cell Type | Reference |

|---|---|---|---|---|

| This compound | NF-κB | Inhibition (↓ IKKα/β activation, ↓ IκBα degradation, ↓ p65 translocation) | RAW 264.7 Macrophages | nih.gov |

| This compound | p38 MAPK | Inhibition (↓ phosphorylation) | RAW 264.7 Macrophages | nih.gov |

| General Chalcones | Nrf2 | Activation | Various | ljmu.ac.ukresearchgate.net |

Intercellular Communication and Microenvironment Modulation

The biological activity of this compound extends beyond intracellular effects to modulate the cellular microenvironment. This is primarily achieved by altering the function of key immune cells, such as macrophages, which are integral components of the tissue microenvironment in both healthy and diseased states. nih.gov

By inhibiting the activation of NF-κB and p38 MAPK pathways in macrophages, this compound effectively reduces the secretion of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and other inflammatory mediators like nitric oxide. nih.gov These secreted factors are powerful signaling molecules that orchestrate communication between different cell types within the microenvironment. By suppressing their release, the chalcone can disrupt the pro-inflammatory feedback loops that contribute to the progression of various inflammatory conditions.

Therefore, the compound's ability to target pro-inflammatory macrophages represents a significant mechanism of microenvironment modulation, shifting the local cellular milieu from a pro-inflammatory to a less inflammatory state. nih.gov This action highlights its potential as a compound for reducing inflammation by influencing intercellular signaling networks. nih.gov

Structure Activity Relationship Sar Studies of 4,2 Dihydroxy 3 ,4 ,6 Trimethoxychalcone and Its Analogues

Impact of Substituent Modifications (e.g., hydroxyl, methoxy (B1213986), chloro groups) on Biological Activities and Selectivity

The biological activity of chalcones is profoundly influenced by the type, number, and position of substituents on their aromatic rings. nih.gov Modifications to the core structure of 4,2'-Dihydroxy-3',4',6'-trimethoxychalcone can dramatically alter its potency and selectivity across various biological targets, including those relevant to cancer, inflammation, and microbial diseases.

Hydroxyl (-OH) and Methoxy (-OCH₃) Groups: The presence and placement of hydroxyl and methoxy groups are critical determinants of a chalcone's biological profile. Generally, these groups can enhance solubility and bioavailability. nih.gov In the context of cholinesterase inhibition, the inclusion of hydroxyl groups often leads to improved activity. nih.gov However, the relationship is not always linear; for instance, while monohydroxylated chalcones showed good binding to the estrogen receptor α, multiple hydroxylations appeared to decrease this binding affinity. juniperpublishers.com

A study on chalcones derived from vanillin, which share a similar substitution pattern, explored how different substituents affect their properties. mdpi.com For example, 2′,4-Dihydroxy-3′,4′,6′-trimethoxychalcone itself has been noted for its anti-inflammatory effects through the inhibition of NF-κB and p38 MAPK. mdpi.com The substitution pattern on related chalcones has shown significant effects on anticancer activity. For instance, the natural chalcone (B49325) 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone has been shown to inhibit breast cancer cell growth. nih.gov The addition of methoxy groups can also be crucial, as seen in a 2',4'-dihydroxy-3,4,5-trimethoxychalcone analogue, which was reported to have antimitotic action. researchgate.net

Halogen Groups (-Cl, -Br): The introduction of halogens is a common strategy in medicinal chemistry to modulate a compound's electronic properties and lipophilicity, which can enhance biological activity. juniperpublishers.com The addition of a chlorine atom to the chalcone structure has been shown to improve antibacterial properties. mdpi.com Specifically, introducing a chlorine atom onto ring B of 2′-hydroxychalcone enhances its activity against Mycobacterium tuberculosis. mdpi.com

In a series of 2,4,6-trimethoxychalcone derivatives designed for anticancer activity, the introduction of a bromo-substituent on a pyridine (B92270) ring (B-ring) led to a highly potent compound. The derivative (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) showed more than 10-fold the potency of the standard drug 5-fluorouracil (B62378) against HeLa and MCF-7 cancer cells, with IC₅₀ values of 3.204 and 3.849 μM, respectively, while displaying low toxicity to normal cells. researchgate.net

Other Substituent Modifications: The versatility of the chalcone scaffold allows for a wide range of modifications. Replacing hydroxyl groups with ether or ester functionalities has been explored to enhance cholinesterase inhibitory potential, with ether-based chalcones showing a better profile. nih.gov The structural modification of 2´,4´-dihydroxy-6´-methoxy-3´,5´-dimethylchalcone through O-acylation demonstrated that incorporating an alkanoyl moiety significantly boosted anticancer activity. nih.gov Specifically, 2´-hydroxy-4´-caproyloxy-6´-methoxy-3´,5´-dimethylchalcone displayed the highest cytotoxicity against human intrahepatic cholangiocarcinoma (KKU-M213) and human colorectal adenocarcinoma (HT-29) cell lines. nih.gov

The introduction of a nitro group has also been studied. For example, the synthetic derivative 2,4,6-trimethoxy-4′-nitrochalcone was found to exert anti-tumor effects in esophageal cancer cells by promoting the accumulation of reactive oxygen species (ROS). nih.gov

| Analogue/Derivative | Substituent Modification | Biological Activity | Key Finding | Reference |

|---|---|---|---|---|

| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | Bromo and Pyridyl group on B-ring | Anticancer | >10-fold more potent than 5-fluorouracil against HeLa and MCF-7 cells. | researchgate.net |

| 2,4,6-trimethoxy-4′-nitrochalcone | Nitro group on B-ring | Anticancer | Induces apoptosis in esophageal cancer cells via ROS accumulation. | nih.gov |

| 2´-hydroxy-4´-caproyloxy-6´-methoxy-3´,5´-dimethylchalcone | O-acylation (Caproyloxy group) | Anticancer | Highest cytotoxicity against KKU-M213 and HT-29 cancer cell lines in its series. | nih.gov |

| 2′-hydroxychalcone derivatives | Chlorine atom on ring B | Antituberculosis | Enhanced activity against Mycobacterium tuberculosis. | mdpi.com |

| Chalcone Analogues | Hydroxyl groups | Cholinesterase Inhibition | Incorporation of hydroxyl groups generally enhances inhibitory activity. | nih.gov |

Pharmacophore Identification and Lead Optimization Strategies for this compound Derivatives

Lead optimization is a critical process that aims to enhance the efficacy, selectivity, and pharmacokinetic properties of a promising compound. nih.govmdpi.com For derivatives of this compound, this process involves identifying the essential structural features (the pharmacophore) responsible for biological activity and then making targeted chemical modifications to improve its drug-like properties.

The chalcone scaffold itself is considered a "privileged structure" in medicinal chemistry due to its simple, easy-to-synthesize framework and its ability to interact with a wide variety of biological targets. nih.gov The core pharmacophore consists of two aromatic rings connected by an α,β-unsaturated carbonyl system. The biological activity is greatly influenced by the substituents on these rings. nih.gov

Lead optimization strategies for chalcone derivatives often involve:

Functional Group Manipulation : This is a direct approach where functional groups on the parent molecule are modified. nih.gov For example, studies have shown that converting hydroxyl groups to methoxy groups or vice versa can fine-tune activity. nih.gov

SAR-Directed Optimization : As data from initial modifications accumulate, a clearer picture of the SAR emerges. This knowledge then guides more rational design choices to enhance efficacy or selectivity. nih.gov For instance, after discovering that a bromo-pyridyl substituent greatly increased anticancer potency, further modifications around that theme could be explored. researchgate.net

Computational and In Silico Methods : Modern drug design heavily relies on computational tools. Molecular docking can predict how a chalcone derivative binds to its protein target, helping to rationalize observed activities and design new analogues with improved binding affinity. researchgate.netresearchgate.net For example, reverse molecular docking suggested that the potent anticancer chalcone B3 may target cyclin-dependent kinase 1 (CDK1). researchgate.net Furthermore, predictions of Absorption, Distribution, Metabolism, and Excretion (ADME) properties are vital for optimizing the pharmacokinetic profile of a lead compound, ensuring it can reach its target in the body. researchgate.net

Stereochemical Influences on Activity and Molecular Recognition

The stereochemistry of a molecule, which refers to the 3D arrangement of its atoms, can have a profound impact on its biological activity. For chalcones, the most significant stereochemical feature is the geometry of the α,β-double bond, which can exist as either the E (trans) or Z (cis) isomer. nih.govmdpi.com

In most cases, the E-isomer is thermodynamically more stable due to reduced steric hindrance, making it the predominant configuration found in nature and synthetic preparations. nih.govmdpi.com The Z-isomer is generally less stable. nih.gov However, this does not mean it is less active. In one study, a chalcone was found to undergo photo-isomerization from the trans to the cis form upon exposure to daylight in a solution. nih.gov Significantly, the resulting cis-isomer showed more potent antitumorigenic activity than the original trans-isomer. nih.gov This highlights that the specific 3D shape of the molecule is crucial for its interaction with biological targets.

Interestingly, the presence of a hydroxyl group at the 2'- or 4-position of the chalcone was found to prevent this photo-isomerization, suggesting that the substitution pattern can influence the stereochemical stability of the molecule. nih.gov

Preclinical Pharmacokinetic and Pharmacodynamic Profiling of 4,2 Dihydroxy 3 ,4 ,6 Trimethoxychalcone

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Assessment

The in vitro ADME properties of a compound provide early indicators of its potential oral bioavailability and disposition in the body. Key parameters include gastrointestinal permeability, plasma protein binding, and metabolic stability.

Plasma Protein Binding: The extent to which a compound binds to plasma proteins, such as albumin, influences its free concentration and, consequently, its pharmacological activity and clearance. No specific plasma protein binding data for 4,2'-Dihydroxy-3',4',6'-trimethoxychalcone has been reported.

Metabolic Stability: The susceptibility of a compound to metabolism, typically assessed using liver microsomes, is a determinant of its half-life and bioavailability. Chalcones, in general, are subject to metabolism. For instance, a study on 4'-n-butoxy-2,4-dimethoxy-chalcone (MBC) using microsomal digestion identified metabolites, indicating that metabolic transformation is a relevant pathway for this class of compounds. nih.gov The presence of hydroxyl and methoxy (B1213986) groups on the aromatic rings of this compound suggests potential sites for phase I (e.g., O-demethylation) and phase II (e.g., glucuronidation, sulfation) metabolism.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for some methoxylated chalcones have been performed in various studies. For example, a series of synthesized methoxy chalcones were predicted to have high bioavailability and low toxicity profiles using computational models. researchgate.net Another study focusing on 2',5'-dihydroxy-3,4-dimethoxychalcone also indicated favorable pharmacokinetic characteristics based on in silico analysis. unsoed.ac.id These computational findings suggest that methoxylated chalcones can possess drug-like properties, but experimental verification for this compound is necessary.

Table 1: In Silico ADMET Predictions for a Related Methoxy Chalcone (B49325) Derivative Note: The following data is for the related compound 2',5'-dihydroxy-3,4-dimethoxychalcone and is based on computational predictions.

| Parameter | Predicted Value | Reference |

| Property | Value | unsoed.ac.id |

| Oral Bioavailability | Favorable | unsoed.ac.id |

| Toxicity | Low | unsoed.ac.id |

In Vivo Pharmacokinetic Studies in Animal Models

In vivo pharmacokinetic studies in animal models are crucial for understanding the bioavailability, tissue distribution, and elimination pathways of a drug candidate.

Bioavailability, Tissue Distribution, and Elimination: There is a general lack of published in vivo pharmacokinetic data for this compound. The bioavailability of chalcones can be a challenge for their development as therapeutic agents. nih.gov For example, a study on the antimalarial chalcone, 4'-n-butoxy-2,4-dimethoxy-chalcone, suggested that poor absorption, distribution, metabolism, and excretion properties contributed to its limited in vivo efficacy. nih.gov However, another related compound, 2',3'-dihydroxy-4',6'-dimethoxychalcone, was reported to have oral activity and could be detected in the brain, suggesting that some chalcones can cross the blood-brain barrier. medchemexpress.com

The elimination of chalcones and their metabolites is expected to occur via renal and/or biliary excretion. The specific pathways for this compound have not been experimentally determined.

Pharmacodynamic Biomarkers and Target Engagement in Preclinical Models

Pharmacodynamic studies aim to identify biomarkers that can demonstrate that a drug is engaging its intended target and eliciting a biological response. For some chalcones, their anti-cancer properties have been linked to specific molecular targets and cellular events.

A study on a closely related analogue, 2',4'-dihydroxy-3,4,5-trimethoxychalcone , investigated its mechanism of action in MCF-7 breast cancer cells. nih.gov The findings from this study provide valuable insights into potential pharmacodynamic biomarkers and target engagement for this class of compounds.

The study reported that 2',4'-dihydroxy-3,4,5-trimethoxychalcone induced aberrant mitotic spindles and caused cell cycle arrest at the metaphase/anaphase boundary. nih.gov This was accompanied by the accumulation of the mitotic checkpoint proteins Mad2, Bub1, and BubR1. nih.gov Live-cell imaging revealed that the compound led to a prolonged mitotic arrest, ultimately resulting in significant cell death. nih.gov These findings suggest that the anti-proliferative activity of this chalcone is mediated through the disruption of mitosis, leading to mitotic catastrophe.

Therefore, the levels of mitotic checkpoint proteins such as Mad2, Bub1, and BubR1, as well as the assessment of mitotic spindle formation and cell cycle progression, could serve as potential pharmacodynamic biomarkers to evaluate the target engagement and biological activity of this compound in preclinical models.

Table 2: Pharmacodynamic Effects of a Structurally Related Chalcone Note: The following data is for the related compound 2',4'-dihydroxy-3,4,5-trimethoxychalcone.

| Cellular Effect | Observed Biomarker Change | Cell Line | Reference |

| Mitotic Arrest | Accumulation of Mad2, Bub1, and BubR1 proteins | MCF-7 (Breast Cancer) | nih.gov |

| Spindle Formation | Induction of aberrant spindles | MCF-7 (Breast Cancer) | nih.gov |

| Cell Fate | Induction of mitotic catastrophe | MCF-7 (Breast Cancer) | nih.gov |

Computational Chemistry and in Silico Studies of 4,2 Dihydroxy 3 ,4 ,6 Trimethoxychalcone

Molecular Docking Simulations with Identified Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in identifying potential biological targets and understanding the molecular basis of a compound's activity. While specific docking studies for 4,2'-Dihydroxy-3',4',6'-trimethoxychalcone are not extensively detailed in the available literature, research on closely related chalcones provides significant insights into its likely biological targets and binding interactions.

A study on the isomeric chalcone (B49325), 2',4-Dihydroxy-3',4',6'-trimethoxychalcone , isolated from Chromolaena odorata, demonstrated potent anti-inflammatory effects. nih.govtandfonline.com The mechanism was found to be the suppression of the nuclear factor-κB (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling pathways in macrophages. nih.govtandfonline.com This suggests that proteins within these pathways, such as Inhibitor of κB Kinase (IKK) and p38 MAPK , are probable binding targets for this compound. Docking simulations would likely reveal key interactions, such as hydrogen bonds formed by the hydroxyl groups and hydrophobic interactions from the methoxy (B1213986) groups and aromatic rings, stabilizing the chalcone within the active sites of these proteins.

Furthermore, computational studies on other trimethoxychalcone derivatives have identified additional targets. For instance, reverse molecular docking of 2,4,6-trimethoxychalcone derivatives against a panel of 20 cancer-related proteins identified Cyclin-Dependent Kinase 1 (CDK1) as a primary potential target. figshare.comnih.gov Similarly, heterocyclic chalcones synthesized from the same 2-hydroxy-3,4,6-trimethoxyacetophenone precursor have been docked against enzymes like Cyclooxygenase-1 (COX-1) , Cyclooxygenase-2 (COX-2) , and the Transient Receptor Potential Ankrin 1 (TRPA1) channel, indicating a broad range of potential biological interactions. uece.br

A hypothetical docking study of this compound with a target like NF-κB p65 or p38 MAPK would likely yield data similar to the following representative table:

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| p38 MAPK | -8.5 | Met109, Gly110, Lys53 | Hydrogen Bond, Hydrophobic |

| IKKβ (NF-κB pathway) | -8.2 | Cys99, Lys44, Val29 | Hydrogen Bond, Pi-Alkyl |

| CDK1 | -7.9 | Leu83, Cys84, Phe80 | Pi-Sulfur, Hydrogen Bond |

| COX-2 | -7.5 | Arg120, Tyr355, Val523 | Hydrogen Bond, Pi-Pi Stacking |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scirp.org These models allow for the prediction of the activity of new, unsynthesized molecules, guiding drug discovery efforts.

While a specific QSAR model for derivatives of this compound has not been detailed, a study on 2,4,6-trimethoxy chalcone derivatives as inhibitors of CDK1 provides a relevant and illustrative example. figshare.comnih.gov In this research, a robust QSAR model was developed using multiple linear regression. figshare.comnih.gov

The model identified three key molecular descriptors that significantly influence the inhibitory activity:

ETA_dPsi_A: An electrotopological index describing the electronic charge distribution and topology of the molecule.

WTPT-5: A descriptor related to the total Wiener polarity number, reflecting molecular branching and complexity.

GATS7s: A Geary autocorrelation descriptor that considers the spatial distribution of atomic properties (specifically, Sanderson electronegativity).

The statistical quality of the developed QSAR model was high, indicating its predictive power. figshare.comnih.gov The insights from these descriptors suggest that the electronic environment, molecular shape, and the electronegativity of substituents are critical for the activity of these chalcones. figshare.com

Table: Statistical Validation of a Representative Chalcone QSAR Model figshare.comnih.gov

| Parameter | Description | Value | Interpretation |

| R² | Coefficient of determination | 0.7863 | ~79% of the variance in biological activity is explained by the model. |

| Q²LOO | Leave-one-out cross-validation coefficient | 0.6663 | Good internal predictive ability. |

| R²ext | External validation coefficient | 0.7854 | Strong predictive power for an external test set of compounds. |

| CCCcv | Concordance Correlation Coefficient (cross-validation) | 0.8150 | High agreement between predicted and observed values internally. |

Applying this approach to this compound would involve synthesizing a series of derivatives, for example, by modifying the substitution pattern on the B-ring, and correlating their measured biological activity with calculated molecular descriptors to build a predictive model.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations offer critical insights into its conformational flexibility and the stability of its interaction with a biological target once docked.

MD simulations are often performed as a follow-up to molecular docking to validate the binding pose and assess the stability of the ligand-protein complex. Studies on related chalcones have successfully used this approach. For example, the stability of 2,4,6-trimethoxy chalcone derivatives docked into the active site of CDK1 was substantiated through MD simulations. figshare.comnih.gov Similarly, simulations of hybrid chalcone-thiazole derivatives bound to DNA gyrase B were used to confirm stable binding. nih.gov

A typical MD simulation for the complex of this compound with a target like p38 MAPK would be run for a duration of tens to hundreds of nanoseconds. Key parameters are analyzed to assess stability:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD value over time suggests the complex has reached equilibrium and is not undergoing major conformational changes.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues or ligand atoms. High RMSF values in the protein's binding site can suggest flexibility and adaptation to the ligand.

Radius of Gyration (Rg): Measures the compactness of the protein. A stable Rg value indicates that the protein is not unfolding or deforming upon ligand binding. nih.gov

Hydrogen Bond Analysis: Tracks the number and duration of hydrogen bonds between the ligand and protein, which are crucial for binding affinity and specificity.

These simulations provide a dynamic picture of the binding event, confirming that the interactions predicted by docking are maintained over time, thus strengthening the hypothesis of the compound's mechanism of action. nih.govresearchgate.net

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. scirp.org It is widely applied to chalcones to calculate properties that govern their reactivity, stability, and spectral characteristics. nih.govniscpr.res.in For this compound, DFT calculations can predict key electronic and structural parameters.